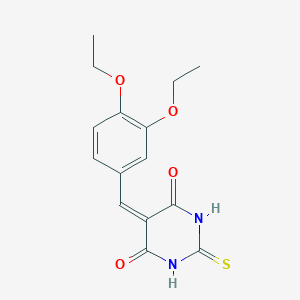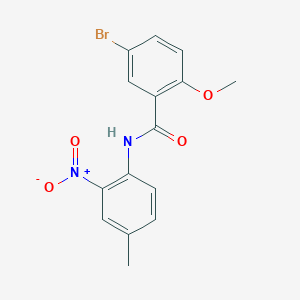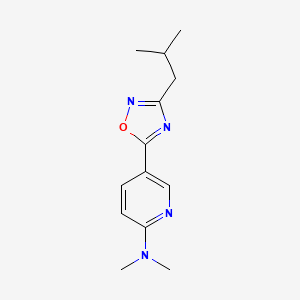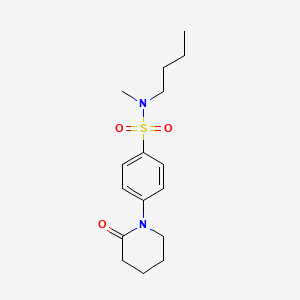![molecular formula C13H15ClN2O3 B4989543 N-(4-chlorobenzyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4989543.png)
N-(4-chlorobenzyl)-N'-[2-(vinyloxy)ethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-N'-[2-(vinyloxy)ethyl]ethanediamide, commonly known as CBVE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. CBVE belongs to the family of N-alkylated ethylenediamines, which are widely used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of CBVE is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. CBVE has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. CBVE has also been shown to inhibit the activity of various viral enzymes, making it a potential candidate for the treatment of viral infections.
Biochemical and Physiological Effects:
CBVE has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. CBVE has also been shown to inhibit the growth of various microorganisms such as bacteria and fungi. In addition, CBVE has been shown to have antioxidant properties, which can help reduce oxidative stress in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CBVE is its low toxicity, making it a safe compound for use in laboratory experiments. CBVE is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of CBVE is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on CBVE. One potential direction is the development of CBVE-based drugs for the treatment of various diseases such as cancer and viral infections. Another direction is the study of the mechanism of action of CBVE, which could lead to the discovery of new targets for drug development. Additionally, the synthesis of new CBVE derivatives with improved properties could also be an area of future research.
Conclusion:
In conclusion, CBVE is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. Its potential applications in various scientific research fields such as cancer treatment, antimicrobial and antiviral activities, and neurological disorders make it a promising candidate for drug development. Further research on CBVE could lead to the discovery of new drugs and targets for the treatment of various diseases.
Métodos De Síntesis
The synthesis of CBVE involves the reaction between 4-chlorobenzylamine and 2-(vinyloxy)ethylamine in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of CBVE. The purity of CBVE can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
CBVE has been extensively studied for its potential applications in various scientific research fields. It has been reported to exhibit anticancer, antimicrobial, and antiviral activities. CBVE has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-(2-ethenoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-2-19-8-7-15-12(17)13(18)16-9-10-3-5-11(14)6-4-10/h2-6H,1,7-9H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZDYOREDIQJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCNC(=O)C(=O)NCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(4-chlorophenyl)methyl]-N-(2-ethenoxyethyl)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate](/img/structure/B4989464.png)
![disodium 1,1'-dioxo-5,5a-dihydro-1H,1'H-2,2'-binaphtho[2,1-b]thiophene-7,7'-disulfonate](/img/structure/B4989470.png)
![1,1'-[2-(1-adamantyl)-1,3-dioxo-1,3-propanediyl]bis(4-methylpiperazine)](/img/structure/B4989491.png)
![1-[(4-bromophenoxy)acetyl]-4-(4-ethoxybenzyl)piperazine oxalate](/img/structure/B4989504.png)

![N~2~-(3,5-dimethylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4989522.png)



![4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4989554.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B4989555.png)

![5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B4989562.png)
![2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4989568.png)